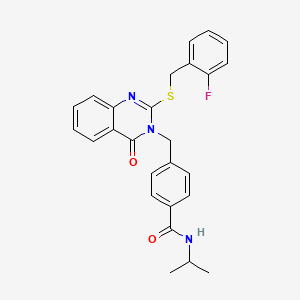
4-((2-((2-氟苄基)硫代)-4-氧代喹唑啉-3(4H)-基)甲基)-N-异丙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a novel derivative that falls under the category of thioquinazolinone-based 2-aminobenzamide derivatives. These derivatives have been recognized for their potential as histone deacetylase (HDAC) inhibitors, which play a significant role in the regulation of gene expression and are implicated in cancer therapy. The compound of interest is part of a series that has been designed and synthesized to target HDAC, with the aim of developing new anticancer agents .
Synthesis Analysis
The synthesis of thioquinazolinone-based 2-aminobenzamide derivatives, such as the compound , involves the coupling of 2-aminobenzamide with a thioquinazolinone moiety. While the exact synthesis of this specific compound is not detailed in the provided papers, similar compounds have been synthesized using methods such as oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions , or by acylation of 2-amino-N-methyl-thiobenzamide followed by a sodium methoxide-catalyzed ring closure to form quinazolinone derivatives . These methods emphasize the use of environmentally benign pathways and base-catalyzed reactions to achieve the desired quinazolinone structures.
Molecular Structure Analysis
The molecular structure of thioquinazolinone-based 2-aminobenzamide derivatives is characterized by the presence of a quinazolinone core, which is essential for the HDAC inhibitory activity. The addition of a thioquinazolinone moiety is likely to influence the binding affinity and selectivity towards different HDAC isoforms. Molecular docking analysis has been used to explain the observed HDAC inhibitory activity and isoform selectivity of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The thioquinazolinone moiety may undergo various chemical reactions, including nucleophilic addition or substitution, which could be exploited in further chemical modifications to enhance its biological activity or pharmacokinetic properties. The benzamide group is another reactive site that could participate in chemical transformations, potentially affecting the compound's interaction with HDAC enzymes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide are not directly reported, the properties of similar thioquinazolinone-based 2-aminobenzamide derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties suitable for oral administration. Their solubility, stability, and lipophilicity would be critical factors determining their bioavailability and distribution in biological systems .
科学研究应用
抗菌特性
与 4-((2-((2-氟苄基)硫代)-4-氧代喹唑啉-3(4H)-基)甲基)-N-异丙基苯甲酰胺 类似的化合物的显着应用是它们的抗菌特性。对该化合物衍生物的研究表明对各种人类致病微生物具有有效性,某些衍生物在体外表现出高活性水平。这些研究重点关注这些化合物的合成和表征,包括它们的抗菌和抗真菌特性 (Saravanan, Alagarsamy, & Prakash, 2015)。
抗炎和镇痛特性
该化合物的某些衍生物表现出有效的抗炎和镇痛特性。这方面的研究导致合成新的衍生物,这些衍生物已与苯丁唑酸钠等标准药物进行比较,揭示了它们作为非甾体抗炎和镇痛剂的潜力 (Bhati, 2013)。
抗结核特性
与所讨论化合物密切相关的 2,4-二氨基喹唑啉类已被确认为结核分枝杆菌生长的有效抑制剂。已经对该系列进行了广泛的评估,以作为结核病药物发现中的先导候选药物,突出了某些结构元素对活性确定的重要性 (Odingo 等人,2014)。
抗癌活性
与 4-((2-((2-氟苄基)硫代)-4-氧代喹唑啉-3(4H)-基)甲基)-N-异丙基苯甲酰胺 在结构上相似的化合物已被研究其抗癌特性。这些研究涉及合成新的衍生物并评估它们对各种人类癌细胞系的细胞毒活性。重点是识别具有有效细胞毒活性的化合物并检查它们对特定癌症相关酶的抑制作用 (Riadi 等人,2021)。
抗胆碱酯酶活性
还对相关化合物的抗胆碱酯酶活性进行了研究,特别是在治疗阿尔茨海默病等神经退行性疾病的背景下。这些研究涉及作为阿尔茨海默病发展中关键酶的乙酰胆碱酯酶和丁酰胆碱酯酶的潜在双重抑制剂的新衍生物的设计、合成和生物学评估 (Zarei 等人,2021)。
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic or corrosive, while others might be flammable or reactive . Always refer to the material safety data sheet (MSDS) for information on the safety and hazards of a specific compound .
属性
IUPAC Name |
4-[[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-17(2)28-24(31)19-13-11-18(12-14-19)15-30-25(32)21-8-4-6-10-23(21)29-26(30)33-16-20-7-3-5-9-22(20)27/h3-14,17H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWULKCQSWBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)
![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)
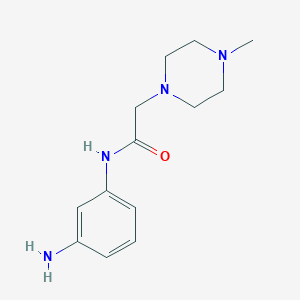
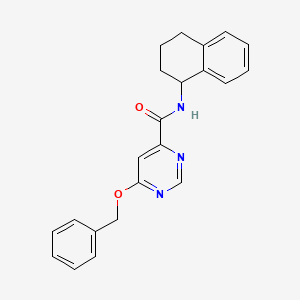
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

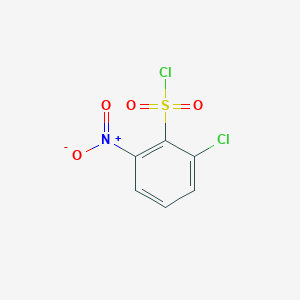
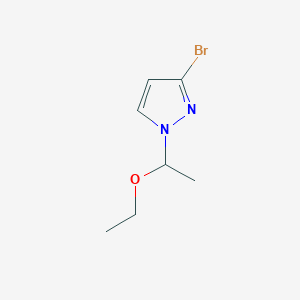
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)